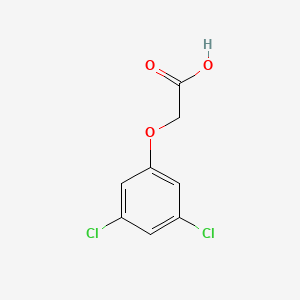

2-(3,5-Dichlorophenoxy)acetic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWGIMHMQOCPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207399 | |

| Record name | (3,5-Dichlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-64-4 | |

| Record name | Acetic acid, (3,5-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 587-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dichlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 3,5 Dichlorophenoxy Acetic Acid

Established Synthetic Pathways for Phenoxyacetic Acid Analogs

The creation of phenoxyacetic acids, including the dichlorinated analog, traditionally relies on two well-established reaction types: the condensation of a phenol (B47542) with an acetic acid synthon and the direct chlorination of an aromatic precursor.

Condensation Reactions with Chloroacetic Acid

The primary method for synthesizing the phenoxyacetic acid backbone is a variation of the Williamson ether synthesis. chemistrytalk.org This reaction involves the condensation of a phenol with chloroacetic acid, typically in the presence of a base such as sodium hydroxide (B78521). nih.gov The process begins with the deprotonation of the phenol's hydroxyl group by the base, forming a highly nucleophilic phenolate (B1203915) anion. nih.govyoutube.com This anion then attacks the alpha-carbon of chloroacetic acid in a nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the ether linkage. chemistrytalk.orgnih.govmasterorganicchemistry.com

The general reaction can be summarized as: Ar-OH + ClCH₂COOH + 2 NaOH → Ar-OCH₂COONa + NaCl + 2 H₂O Ar-OCH₂COONa + HCl → Ar-OCH₂COOH + NaCl

Chlorination Methodologies of Phenoxyacetic Acid Precursors

There are two main strategies for introducing the chlorine atoms onto the aromatic ring: chlorination of the phenol before condensation or chlorination of the phenoxyacetic acid after condensation. vaia.com

Chlorination of Phenol: In this route, the phenol starting material is first chlorinated to produce the desired dichlorophenol, in this case, 3,5-dichlorophenol (B58162). This chlorinated intermediate is then condensed with chloroacetic acid as described previously. The chlorination of the aromatic ring is an electrophilic aromatic substitution reaction, where an electrophilic chlorine species (often generated from Cl₂ with a Lewis acid catalyst) attacks the electron-rich phenol ring. vaia.com

Chlorination of Phenoxyacetic Acid: Alternatively, phenoxyacetic acid itself can be synthesized first from phenol and chloroacetic acid, and then chlorinated. google.comgoogle.com This approach also proceeds via electrophilic aromatic substitution. Various chlorinating agents can be used, including chlorine gas, sulfuryl chloride, or hypochlorites, often in the presence of a catalyst. google.com The ether and carboxylic acid groups on the phenoxyacetic acid molecule direct the incoming chlorine atoms to specific positions on the aromatic ring.

Novel Synthetic Approaches for 2-(3,5-Dichlorophenoxy)acetic Acid and its Derivatives

Research continues to explore more efficient and selective methods for synthesizing phenoxyacetic acids and for creating new derivatives with potentially novel properties. These approaches often focus on advanced catalytic systems and diverse functionalization strategies.

Catalytic Systems in Chlorination Reactions

To improve the efficiency and selectivity of chlorination reactions, various catalytic systems have been investigated. These include mixed metal chlorides and metallophthalocyanine complexes.

Mixed Metal Chlorides: Patents describe the use of catalyst systems composed of a mixture of metal chlorides, such as FeCl₃, MgCl₂, ZnCl₂, TiCl₄, and others, for the chlorination of phenoxyacetic acid. researchgate.net These multi-component catalysts can enhance reaction rates and influence the isomeric distribution of the final chlorinated products.

Iron Phthalocyanine (B1677752) (IPTC): Metallophthalocyanines are known for their catalytic activity in various organic reactions, including oxidations. researchgate.net Chlorinated iron phthalocyanine complexes have been studied as robust catalysts. researchgate.net While direct evidence for their use in the chlorination of phenoxyacetic acid is specific, a proposed industrial synthesis pathway for the related compound 2,4-dichlorophenoxyacetic acid incorporates an iron phthalocyanine complex, highlighting its potential utility in this class of reactions. researchgate.net

Functionalization and Derivatization Strategies

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives, such as amides and thioureas.

Amide Derivatives: Amides are readily synthesized from the parent carboxylic acid. A common method involves first converting the carboxylic acid to a more reactive acyl chloride. libretexts.org This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(3,5-dichlorophenoxy)acetyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide via a nucleophilic addition-elimination mechanism. nih.govlibretexts.org

Table 1: General Scheme for Amide Synthesis

| Step | Reactants | Product | Mechanism |

| 1 | This compound, Thionyl chloride | 2-(3,5-Dichlorophenoxy)acetyl chloride | Nucleophilic acyl substitution |

| 2 | 2-(3,5-Dichlorophenoxy)acetyl chloride, Amine (R-NH₂) | 2-(3,5-Dichlorophenoxy)-N-R-acetamide | Nucleophilic addition-elimination |

Thiourea (B124793) Derivatives: Thiourea derivatives can be prepared by reacting an amine with an isothiocyanate. mdpi.com To create a thiourea derivative of this compound, one could first synthesize an amine-containing derivative and then react it with an appropriate isothiocyanate. A more direct route to acylthioureas involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) to generate an acyl isothiocyanate in situ. This reactive intermediate is then immediately treated with an amine to yield the final N-acylthiourea derivative. nih.govnih.gov

Table 2: General Scheme for Acylthiourea Synthesis

| Step | Reactants | Intermediate | Product |

| 1 | 2-(3,5-Dichlorophenoxy)acetyl chloride, Ammonium thiocyanate | 2-(3,5-Dichlorophenoxy)acetyl isothiocyanate | - |

| 2 | 2-(3,5-Dichlorophenoxy)acetyl isothiocyanate, Amine (R-NH₂) | - | 1-(2-(3,5-dichlorophenoxy)acetyl)-3-R-thiourea |

Reaction Mechanisms and Kinetics in Chemical Synthesis

The synthesis of this compound and its derivatives is governed by fundamental organic reaction mechanisms.

The core condensation reaction follows the principles of the Williamson ether synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com The kinetics of the phenolysis of chloroacetic acid have been shown to follow a second-order rate law, consistent with the SN2 pathway where the rate is dependent on the concentration of both the phenolate and the chloroacetic acid. researchgate.net The reaction is sensitive to steric hindrance; thus, primary alkyl halides are ideal substrates. chemistrytalk.orgyoutube.com

The chlorination of the aromatic ring, whether on the phenol precursor or on the phenoxyacetic acid molecule, is a classic electrophilic aromatic substitution . An electrophile (e.g., Cl⁺) attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton from the ring, restoring aromaticity and yielding the chlorinated product. vaia.com

The formation of amide derivatives from the acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. In the subsequent step, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen, resulting in the stable amide product. libretexts.org

Stereochemical Considerations in the Synthesis of Phenoxyalkanoic Acid Derivatives

While this compound itself is an achiral molecule, the introduction of a substituent on the α-carbon of the acetic acid moiety creates a chiral center, leading to a class of chiral phenoxyalkanoic acid derivatives. A primary example is 2-(3,5-dichlorophenoxy)propanoic acid, which exists as a pair of enantiomers. In many biologically active compounds, including herbicides and pharmaceuticals, typically only one enantiomer (the eutomer) exhibits the desired activity, while the other (the distomer) may be inactive or even produce undesirable effects. nih.gov Consequently, the stereoselective synthesis of a single, active enantiomer is of significant importance.

The synthesis of these chiral derivatives often begins with a reaction that produces a racemic mixture—an equal mixture of both enantiomers. To obtain an enantiomerically pure compound, several strategies can be employed, which are broadly categorized as chiral resolution and asymmetric synthesis. nih.gov

Chiral Resolution of Racemic Mixtures

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This remains a common and practical approach for obtaining optically active compounds on both laboratory and industrial scales.

Crystallization of Diastereomeric Salts : This is the most prevalent method for resolving racemic carboxylic acids like phenoxyalkanoic acid derivatives. wikipedia.org The process involves reacting the racemic acid with an enantiomerically pure chiral base, often a chiral amine such as (+)-cinchotoxine or (R)-1-phenylethylamine. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral amine can be removed by treatment with a strong acid, yielding the desired enantiomerically pure carboxylic acid. wikipedia.orglibretexts.org The success of this method depends on finding a suitable resolving agent that forms well-defined crystals with one of the diastereomers, a process that can require empirical screening. wikipedia.org

Kinetic Resolution : This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org Enzymatic kinetic resolution is a particularly powerful tool. ethz.ch For instance, lipases can be used to selectively catalyze the esterification of one enantiomer in a racemic mixture of phenoxyalkanoic acids. nih.gov The resulting ester and the unreacted acid (now enantioenriched) can then be separated. A significant advantage is the high enantioselectivity often achieved under mild reaction conditions. wikipedia.orgmdpi.com Microbial degradation can also achieve kinetic resolution; for example, the bacterium Sphingomonas herbicidovorans MH has been shown to preferentially degrade the (S)-enantiomer of the related herbicide dichlorprop, leaving the (R)-enantiomer behind. nih.govnih.gov

Asymmetric Synthesis

Asymmetric synthesis aims to directly create a chiral molecule in an enantiomerically enriched form, avoiding the 50% theoretical yield loss inherent in classical resolution. nih.govwikipedia.org This can be accomplished through several approaches:

Chiral Pool Synthesis : This strategy utilizes a readily available, enantiomerically pure natural product as a starting material. For the synthesis of a chiral 2-(3,5-dichlorophenoxy)alkanoic acid derivative, one could start with a chiral building block, such as an enantiopure α-hydroxy or α-halo ester, and react it with 3,5-dichlorophenol.

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. For example, an achiral carboxylic acid can be converted into an amide using a chiral amine auxiliary. Subsequent reactions at the α-position are then directed by the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is removed to yield the enantiomerically enriched product. tcichemicals.com

The following table summarizes the primary strategies for obtaining enantiomerically pure phenoxyalkanoic acid derivatives.

| Strategy | Description | Key Features |

| Chiral Resolution | Separation of a pre-existing racemic mixture. | - |

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form separable diastereomeric salts. wikipedia.org | Most common industrial method; relies on differential solubility for separation by crystallization. wikipedia.orglibretexts.org |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst (e.g., an enzyme) or reagent. wikipedia.org | Results in an enantioenriched starting material and an enantioenriched product; enzymes like lipases offer high selectivity. wikipedia.orgnih.gov |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer from an achiral precursor. nih.gov | Avoids loss of 50% of the material; can involve chiral catalysts, reagents, or auxiliaries. wikipedia.org |

Advanced Analytical Characterization Techniques for 2 3,5 Dichlorophenoxy Acetic Acid

Chromatographic Separations

Chromatography is the cornerstone for separating 2-(3,5-dichlorophenoxy)acetic acid from other substances in a mixture, enabling accurate identification and quantification.

Gas Chromatography (GC) Applications for Chemical Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar carboxylic acid group of this compound, direct analysis by GC is challenging. To overcome this, a derivatization step is typically required to convert the acid into a more volatile ester form. whitman.edu

This process involves reacting the carboxylic acid with a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to form its corresponding ester. This procedure enhances volatility and improves chromatographic peak shape. whitman.edu The resulting derivative is then introduced into the GC system, where it is separated on a capillary column. A common column phase for this type of analysis is a 5% phenyl methypolysiloxane. whitman.edu Detection is often performed using a mass spectrometer (GC-MS), which provides both quantification and structural information based on the mass-to-charge ratio of the fragmented derivative. hmdb.ca

Table 1: Illustrative GC-MS Conditions for Phenoxyacetic Acid Analysis This table represents typical conditions for the analysis of derivatized phenoxyacetic acids and is based on established methods for related compounds.

Click to view table

| Parameter | Condition | Source |

| Instrument | Gas Chromatograph with Mass Spectrometer | rsc.org |

| Column | Durabond-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | rsc.org |

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | whitman.edu |

| Carrier Gas | Helium | rsc.org |

| Injection Mode | Splitless | rsc.org |

| Oven Program | Example: 80°C (hold 1-2 min), ramp at 20°C/min to 320°C, hold 2 min | rsc.org |

| Detection | Electron Impact (EI) Mass Spectrometry | rsc.org |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound, as it typically does not require derivatization. youtube.com The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For phenoxyacetic acids, reverse-phase HPLC is the most common approach. youtube.com A C18 column is frequently used as the stationary phase, which retains the analyte based on its hydrophobic interactions. The mobile phase usually consists of a mixture of acidified water (e.g., with formic or acetic acid to ensure the analyte is in its protonated, less polar form) and an organic solvent such as acetonitrile (B52724) or methanol. youtube.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape. youtube.com Detection is commonly performed with a UV detector, with the wavelength set to an absorbance maximum for the compound, such as 230 nm or 283 nm. youtube.comhmdb.ca

Table 2: Typical HPLC Methodologies for Dichlorophenoxyacetic Acid Analysis This table outlines common conditions used for the analysis of dichlorophenoxyacetic acids, based on published methods for the 2,4-D isomer.

Click to view table

| Parameter | Condition | Source |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | youtube.com |

| Column | Reverse-Phase C18 (e.g., XDB-C18) | youtube.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.02 M Ammonium (B1175870) Acetate | youtube.com |

| Mobile Phase B | Acetonitrile | youtube.com |

| Elution | Gradient | youtube.com |

| Flow Rate | 1.0 mL/min | youtube.com |

| Detection | UV at 230 nm | youtube.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For trace-level quantification and metabolite identification, the coupling of high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. hmdb.canih.gov This method offers exceptional sensitivity and selectivity, allowing for the detection of the analyte at concentrations as low as nanograms per liter (ng/L). nih.gov

The analysis begins with HPLC separation, as described previously. The eluent from the HPLC column is then directed into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. hmdb.canih.gov For this compound, with a molecular weight of approximately 221.0 g/mol , the primary precursor ion would be observed at a mass-to-charge ratio (m/z) of about 219. drugbank.com

The tandem mass spectrometer then selects this precursor ion, subjects it to collision-induced dissociation (CID) with an inert gas, and analyzes the resulting fragment ions (product ions). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific. nih.gov A common fragmentation for dichlorophenoxyacetic acids is the loss of the ether-linked side chain, resulting in a dichlorophenolate ion. rsc.org This provides a distinct precursor-to-product ion transition that can be used for unambiguous identification and quantification.

This technique is also invaluable for identifying metabolites, which are typically formed by processes such as hydroxylation or conjugation. nih.gov By searching for masses corresponding to the parent compound plus the mass of these chemical modifications, potential metabolites can be flagged and subsequently identified.

Table 3: Predicted LC-MS/MS Parameters for this compound Parameters are predicted based on the compound's structure and established fragmentation patterns for related phenoxyacetic acids.

Click to view table

| Parameter | Setting | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative | hmdb.ca |

| Precursor Ion [M-H]⁻ (m/z) | ~218.96 | drugbank.com |

| Primary Product Ion (m/z) | ~160.96 (Corresponds to [Cl₂C₆H₃O]⁻) | rsc.org |

| Collision Energy | Optimized for specific instrument | nih.gov |

| Monitoring Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.gov |

Spectroscopic Investigations

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons:

A singlet for the two protons of the methylene (B1212753) (-CH₂) group.

A broad singlet for the acidic proton of the carboxyl (-COOH) group, though this can sometimes exchange with deuterium (B1214612) in the solvent.

Signals for the three protons on the aromatic ring. Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically equivalent and would appear as a single signal (a doublet), while the proton at position 4 would appear as a separate signal (a triplet). The specific splitting patterns and coupling constants confirm the 3,5-substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For the symmetric 3,5-isomer, one would expect to see signals for the carboxyl carbon, the methylene carbon, and four distinct signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4), confirming the substitution pattern. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Click to view table

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10-13 | Broad Singlet | -COOH |

| ~7.1 | Triplet | Ar-H (at C4) | |

| ~6.9 | Doublet | Ar-H (at C2, C6) | |

| ~4.7 | Singlet | -O-CH₂- | |

| ¹³C | ~170 | Singlet | C=O |

| ~158 | Singlet | C-O (at C1) | |

| ~135 | Singlet | C-Cl (at C3, C5) | |

| ~122 | Singlet | C-H (at C4) | |

| ~115 | Singlet | C-H (at C2, C6) | |

| ~65 | Singlet | -O-CH₂- |

Mass Spectrometry (MS) for Molecular and Fragment Identification (e.g., MALDI-TOF/MS, ESI-MS/MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. The monoisotopic mass of this compound is 219.9694 Da. drugbank.com

As discussed in the LC-MS/MS section, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻. Further fragmentation in an ESI-MS/MS experiment provides a characteristic fingerprint. The most prominent fragments arise from the cleavage of the ether bond. libretexts.orgyoutube.com The presence of two chlorine atoms results in a distinctive isotopic pattern for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes producing peaks two mass units apart with a characteristic intensity ratio (~3:1 for one Cl, ~9:6:1 for two Cls). whitman.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization MS technique. nih.gov While more commonly used for large biomolecules like proteins, it can be applied to smaller organic molecules. youtube.com In this method, the analyte is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs energy from a laser, promoting desorption and ionization of the analyte. youtube.comnih.gov The time it takes for the resulting ions to travel through a flight tube to the detector is measured, which corresponds to their mass-to-charge ratio. This technique is particularly useful for obtaining accurate molecular weight information. nih.gov

Table 5: Predicted ESI-MS/MS Fragments for this compound Based on the structure and known fragmentation patterns of phenoxyacetic acids.

Click to view table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Source |

| 218.96 ([M-H]⁻) | 174.96 | Loss of CO₂ (44 Da) from the carboxylate | libretexts.org |

| 218.96 ([M-H]⁻) | 160.96 | Cleavage of ether bond, formation of 3,5-dichlorophenolate anion | rsc.orgyoutube.com |

UV-Visible Spectroscopy for Photodegradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the photodegradation of chlorophenoxyacetic acids. This technique operates by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of the target compound in a solution is directly proportional to the absorbance at a specific wavelength, a relationship described by the Beer-Lambert law. In photodegradation studies, this allows for the quantitative tracking of the compound's disappearance over time.

Research on the photodegradation of structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), illustrates this application effectively. In a typical experiment, an aqueous solution of the compound is exposed to a light source (e.g., UV or visible light), often in the presence of a photocatalyst like titanium dioxide (TiO2). nih.govcapes.gov.br At regular intervals, samples are withdrawn, and their UV-Vis absorption spectra are recorded. The characteristic absorption peak of the chlorophenoxyacetic acid decreases as the molecule is broken down into intermediate products and eventually mineralized.

Studies have shown that the efficiency of photodegradation is influenced by factors such as the type of photocatalyst, pH, and light intensity. nih.govcapes.gov.br For instance, the use of a β-cyclodextrin (β-CD) grafted TiO2 photocatalyst has been shown to enhance the degradation rate of 2,4-D under visible light. nih.govnih.gov The degradation efficiency is calculated by monitoring the change in concentration, which is derived from the absorbance values. After 5 hours of irradiation in a batch reactor, the photodegradation efficiency of 2,4-D reached approximately 81% with a P25 catalyst, 85% with a P25/β-CD catalyst, and 95% when 2,4-D was complexed with β-CD in the presence of the P25 catalyst. nih.govnih.gov

Table 1: Photocatalytic Degradation Efficiency of 2,4-Dichlorophenoxyacetic acid

X-ray Diffraction for Solid-State Structural and Conformational Analysis

The detailed crystallographic data obtained from such an analysis allows for a fundamental understanding of the molecule's solid-state properties and conformational preferences.

Table 2: Crystallographic Data for 2,4-Dichlorophenoxyacetic Acid

Microscopic Techniques in Environmental and Biological Studies (e.g., Scanning Electron Microscopy for biofilm observation)

Scanning Electron Microscopy (SEM) is a powerful microscopic technique used to produce high-resolution images of the surface of a sample. In environmental and biological contexts, SEM is invaluable for visualizing the morphology of microorganisms and the structure of biofilms. researchgate.net A biofilm is a community of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to a surface.

The application of SEM in studies related to this compound would involve observing its effects on microbial communities, particularly biofilm-forming bacteria that may be involved in its environmental degradation or be impacted by its presence. The general procedure for SEM analysis of biofilms involves several steps. First, the biofilm is grown on a suitable surface. The sample is then fixed, typically with a chemical like glutaraldehyde, to preserve the biological structure. This is followed by a dehydration step, often using a graded series of ethanol, to remove water. The sample is then dried using a method like critical point drying to prevent structural collapse. Finally, the non-conductive biological sample is coated with a thin layer of a conductive material, such as gold-palladium, to prevent charge buildup from the electron beam.

Environmental Chemistry and Degradation Pathways of 2 3,5 Dichlorophenoxy Acetic Acid

Abiotic Transformation Processes

Photolysis Mechanisms and Kinetics in Aqueous and Atmospheric Phases

Photolysis, or the degradation of a compound by light, is a major pathway for the transformation of many environmental contaminants. Detailed studies on the photolytic behavior of 2-(3,5-Dichlorophenoxy)acetic acid, however, are not found in the reviewed scientific literature. Consequently, specific mechanisms and kinetic data for its degradation in water and the atmosphere are not documented.

Direct Photolysis Quantum Yields

The direct photolysis quantum yield is a key parameter that measures the efficiency of a photochemical reaction. There are no available studies that report the direct photolysis quantum yields for this compound in either aqueous or atmospheric conditions.

Identification of Photoproducts and Reaction Pathways

The identification of transformation products is essential for understanding the complete environmental impact of a parent compound. Currently, there is no published research that identifies the specific photoproducts or elucidates the reaction pathways resulting from the photolysis of this compound.

Hydrolysis Pathways and Environmental Factors

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a chemical to hydrolysis can be influenced by environmental factors such as pH and temperature. Specific data on the hydrolysis pathways, rates, and the influence of environmental factors on the degradation of this compound are not documented in the available literature.

Oxidation Reactions in Atmospheric and Aqueous Environments

Oxidation by reactive species such as hydroxyl radicals (•OH) is another important degradation route for organic chemicals in the environment. Research on the specific oxidation reactions, kinetics, and products of this compound in atmospheric and aqueous environments has not been found in the reviewed sources.

Biotic Transformation Processes: Microbial Degradation

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants in soil and water. While the biodegradation of other phenoxyacetic herbicides is well-studied, there is a lack of specific information regarding the microbial communities, enzymatic pathways, and degradation rates associated with this compound. No studies detailing its biotic transformation were identified.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of this compound is initiated by microbial consortia or single strains that possess the necessary enzymatic machinery to cleave the ether bond and mineralize the aromatic ring.

A number of bacterial strains have been identified for their ability to degrade chlorophenoxyacetic acids, including those with similar structures to this compound. While research has heavily focused on the degradation of 2,4-D, several of the identified microbial genera and species have demonstrated broad substrate specificity, suggesting their potential involvement in the degradation of other isomers like this compound. Key degrading strains for related compounds include:

Cupriavidus gilardii : This bacterium has been noted for its ability to degrade herbicides. asm.org For instance, strain T-1 was found to rapidly degrade 2,4-D. nih.govacs.org The genus Cupriavidus has been associated with the removal of the acetic acid and chloride groups from 2,4-D. nih.gov

Aeromonas eucrenophila : While specific studies on Aeromonas eucrenophila and this compound are not prevalent, the genus Aeromonas is known for its diverse metabolic capabilities in various environments.

Stenotrophomonas acidaminiphila : Strains of Stenotrophomonas have been isolated from agricultural soil and have shown the capability to degrade 2,4-D. nih.gov

Ralstonia pickettii : This bacterium is recognized for its capacity to remediate various organic pollutants. worldresearchersassociations.comresearchgate.net It has been shown to enhance the degradation of other chlorinated organic compounds. researchgate.netresearchgate.netnih.gov

Sphingobacterium multivorum : The genus Sphingomonas has been identified in microbial consortia that effectively degrade 2,4-D. nih.gov

Acinetobacter towneri : Species of Acinetobacter are known for their role in the biodegradation of a wide range of aromatic compounds.

Table 1: Microbial Strains Involved in the Degradation of Related Chlorophenoxyacetic Acids

| Microbial Strain | Degraded Compound(s) | Reference |

| Cupriavidus gilardii | 2,4-Dichlorophenoxyacetic acid (2,4-D) | asm.orgnih.govacs.org |

| Stenotrophomonas sp. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

| Ralstonia pickettii | Other organic pollutants (e.g., DDT) | worldresearchersassociations.comresearchgate.netresearchgate.net |

| Sphingomonas sp. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

The aerobic breakdown of chlorophenoxyacetic acids generally follows a conserved sequence of enzymatic reactions. For 2,4-D, a well-established model for compounds like this compound, the pathway is initiated by an α-ketoglutarate-dependent dioxygenase. nih.govresearchgate.net

Key enzymatic activities include:

Ether Cleavage : The initial and rate-limiting step is the cleavage of the ether linkage connecting the acetic acid side chain to the aromatic ring. This reaction is often catalyzed by aryloxyalkanoate dioxygenases (AADs), which are Fe(II) and α-ketoglutarate-dependent enzymes. pnas.org This step yields the corresponding dichlorophenol.

Hydroxylation : The resulting dichlorophenol undergoes hydroxylation to form a dichlorocatechol. nih.govacs.org This reaction is typically catalyzed by a hydroxylase. researchgate.net

Ring Opening : The aromatic ring of the dichlorocatechol is then cleaved. This is a critical step in the mineralization process and is carried out by dioxygenases, leading to the formation of muconic acid derivatives. researchgate.net

Dehalogenase Pathways : The removal of chlorine substituents is a crucial step in detoxification. This can occur at different stages of the degradation pathway.

β-Ketoadipate Pathway : The intermediates from the ring cleavage are further metabolized through pathways such as the β-ketoadipate pathway, eventually leading to intermediates of central metabolism like the tricarboxylic acid (TCA) cycle. researchgate.net

During the aerobic biodegradation of chlorophenoxyacetic acids, a series of intermediate metabolites are formed. Based on the degradation of the closely related 2,4-D, the expected metabolites from this compound would include:

Dichlorophenols : The primary metabolite formed after ether cleavage would be 3,5-dichlorophenol (B58162). researchgate.netnih.gov

Dichlorocatechols : Hydroxylation of 3,5-dichlorophenol would lead to the formation of a dichlorocatechol. For example, in 2,4-D degradation, 2,4-dichlorophenol (B122985) is hydroxylated to 3,5-dichlorocatechol. nih.govacs.orgnih.gov

Diene Lactones : Following ring cleavage of the dichlorocatechol, chlorinated diene lactones are formed. nih.govacs.org

Hydroxyphenoxyacetic acids : In some fungal degradation pathways, hydroxylation of the aromatic ring can occur prior to ether cleavage, leading to the formation of hydroxyphenoxyacetic acids. researchgate.net

Table 2: Potential Metabolites in the Aerobic Biodegradation of this compound

| Metabolite Class | Example Compound | Precursor |

| Dichlorophenols | 3,5-Dichlorophenol | This compound |

| Dichlorocatechols | 3,5-Dichlorocatechol | 3,5-Dichlorophenol |

| Diene Lactones | Chloro-cis,cis-muconate derivatives | Dichlorocatechol |

| Hydroxyphenoxyacetic acids | 2-(3,5-Dichloro-x-hydroxyphenoxy)acetic acid | This compound |

Anaerobic Biodegradation Pathways

Under anoxic conditions, such as in saturated soils, sediments, and groundwater, the degradation of chlorophenoxyacetic acids proceeds through different mechanisms, primarily reductive dechlorination. nih.govrsdjournal.org The long half-life of these compounds under anoxic conditions makes anaerobic biodegradation a critical process for environmental remediation. nih.gov

Studies on 2,4-D have shown that anaerobic degradation can occur under methanogenic, sulfate-reducing, and denitrifying conditions. rsdjournal.org For instance, Thauera sp. strain DKT has been shown to utilize 2,4-D as a carbon and energy source under anaerobic conditions with nitrate (B79036) as the electron acceptor. nih.gov The degradation pathway involved the transformation of 2,4-D to 2,4-dichlorophenol, followed by dechlorination to 2-chlorophenol, 4-chlorophenol, and phenol (B47542) before complete degradation. nih.gov Similarly, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid has been observed to proceed via reductive dechlorination, producing intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol. researchgate.net

Environmental Factors Influencing Microbial Degradation Kinetics

The rate and extent of microbial degradation of this compound are significantly influenced by various environmental parameters.

pH : The optimal pH for the degradation of related compounds like 2,4-D by certain bacterial strains is in the neutral to slightly alkaline range (pH 7.0-9.0). acs.org However, some organisms, such as Pseudomonas cepacia, show optimal degradation at acidic pH. nih.gov The degradation of 2,4-D by fungal laccase has been shown to be pH-dependent, with comparable rates at pH 4 and pH 7. nih.gov

Temperature : Temperature affects microbial growth and enzyme activity. For Cupriavidus gilardii degrading 2,4-D, the optimal temperature range is 37-42 °C. acs.org

Organic Matter Content : The presence of other organic compounds can influence degradation. Some microbes can utilize the target compound as a sole carbon source, while others may require co-substrates. nih.gov The presence of humic acids in soil has been shown to facilitate the reductive dechlorination of 2,4-D. nih.gov

Repeated Exposure : Prior exposure of a microbial community to a compound can lead to adaptation and enhanced degradation rates upon subsequent exposures.

Genetic Basis of Degradation and its Ecological Implications

The genetic basis for the degradation of chlorophenoxyacetic acids, particularly 2,4-D, has been extensively studied. The key genes are often located on plasmids, which facilitates their transfer between different bacterial species, contributing to the adaptation of microbial communities to contaminated environments.

The most well-characterized genes are the 'tfd' genes, originally identified in Ralstonia eutropha JMP134. nih.gov

tfdA : Encodes the α-ketoglutarate-dependent 2,4-D dioxygenase that catalyzes the initial ether cleavage. nih.govresearchgate.net

tfdB : Encodes the 2,4-dichlorophenol hydroxylase. nih.govresearchgate.net

tfdC, tfdD, tfdE, tfdF : These genes encode the enzymes for the subsequent ring cleavage and metabolism of the resulting intermediates through the β-ketoadipate pathway. nih.govresearchgate.net

The discovery of other gene families, such as the 'cad' genes in Bradyrhizobium sp. strain HW13, indicates a diversity of genetic pathways for the degradation of these compounds. nih.gov The transfer of these degradation genes among soil bacteria has significant ecological implications, as it allows for the dissemination of the catabolic capability and enhances the resilience of microbial ecosystems to pollution by such herbicides. The aryloxyalkanoate dioxygenase (AAD) enzymes, which initiate the degradation, have also been harnessed for developing herbicide-tolerant crops. pnas.org

Sorption and Transport Phenomena of this compound

The environmental fate and transport of this compound are governed by its interactions with soil and sediment components, its potential for movement through the soil profile, and its tendency to volatilize from surfaces. Research on these specific phenomena for the 3,5-dichloro isomer is limited compared to its more common counterpart, 2,4-D.

Volatilization Studies from Soil and Water Surfaces

Volatilization, the process by which a substance transitions from a solid or liquid phase to a gas phase, can be a significant pathway for the atmospheric dispersal of chemical compounds. For chlorophenoxyacetic acids, this process can influence their distribution far from the point of application.

However, specific quantitative data on the volatilization of this compound from soil and water surfaces are not available. A comprehensive review of chlorophenols and their derivatives noted a lack of quantitative data regarding their volatilization from water, soil, or foliage, which is critical for understanding their environmental dispersal epa.gov.

Remediation Technologies for Environmental Contamination

The development of effective remediation technologies is essential for addressing environmental contamination by persistent organic pollutants. Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the degradation of such compounds.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes utilize highly reactive radical species, primarily the hydroxyl radical (•OH), to break down complex organic molecules into simpler, less toxic substances. These methods are considered effective for treating water contaminated with recalcitrant compounds.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a catalyst, is a widely studied AOP for the degradation of organic pollutants. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals, which then attack and mineralize the target organic compounds.

Despite the extensive research on the photocatalytic degradation of the related 2,4-D isomer, specific studies detailing the TiO₂-mediated degradation of this compound could not be found in the reviewed scientific literature. Therefore, data on its degradation efficiency, kinetics, optimal operational parameters (such as pH, catalyst dose), and degradation byproducts using this technology are currently unavailable.

Photo-Fenton and Fenton-like Processes

The photo-Fenton process, which combines iron salts, hydrogen peroxide, and UV-visible radiation, has proven effective in degrading chlorinated organic compounds like dichlorophenoxyacetic acids. conicet.gov.armdpi.com This process generates highly reactive hydroxyl radicals that can oxidize and mineralize a wide range of persistent and non-biodegradable substances. researchgate.net The effectiveness of the Fenton reaction is typically enhanced at acidic pH levels, around 3. ufrn.br

In a study utilizing a pilot-plant solar reactor, the photo-Fenton process achieved complete degradation of 2,4-dichlorophenoxyacetic acid (a related compound) and its main intermediate, 2,4-dichlorophenol, within 60 minutes. conicet.gov.arresearchgate.net Furthermore, a total organic carbon (TOC) conversion of 98.9% was observed after 210 minutes of treatment. conicet.gov.arresearchgate.net The efficiency of the photo-Fenton process is influenced by several factors, including the initial concentrations of the ferric salt and the ratio of hydrogen peroxide to the target compound, as well as reaction temperature and radiation levels. researchgate.netacs.org

Fenton-like processes, which may use zero-valent iron instead of ferrous salts, also contribute to the degradation of these compounds. mdpi.com The fundamental mechanism involves the generation of powerful oxidizing species from the reaction between iron and hydrogen peroxide. mdpi.com

Table 1: Photo-Fenton Degradation of 2,4-Dichlorophenoxyacetic Acid

| Parameter | Result | Time | Reference |

|---|---|---|---|

| 2,4-D and 2,4-Dichlorophenol Degradation | Complete | 60 min | researchgate.net, conicet.gov.ar |

| Total Organic Carbon (TOC) Conversion | 98.9% | 210 min | researchgate.net, conicet.gov.ar |

Ozonation and UV/Hydrogen Peroxide Systems

Ozonation and UV/hydrogen peroxide (UV/H₂O₂) systems are other prominent Advanced Oxidation Processes (AOPs) capable of degrading persistent organic pollutants. nih.govnih.gov These methods rely on the generation of highly reactive hydroxyl radicals to break down complex organic molecules. researchgate.net

In UV/H₂O₂ systems, the photolysis of hydrogen peroxide by UV light produces hydroxyl radicals. researchgate.net Studies on similar compounds have shown that this process can lead to rapid degradation, with an almost complete conversion of the organic chlorine into chloride ions. nih.govresearchgate.net The efficiency of these systems is dependent on factors such as the concentration of hydrogen peroxide and the intensity of UV radiation. nih.gov For instance, increasing the concentration of H₂O₂ can enhance degradation, though an excess can act as a scavenger for hydroxyl radicals, reducing efficiency. nih.gov

Ozone-based AOPs, including the combination of ozone with UV and H₂O₂, have demonstrated significant effectiveness in degrading various micropollutants. nih.gov The combination of UV with ozone and H₂O₂ has been shown to increase the degradation of certain pesticides substantially. nih.gov The optimal conditions, including ozone and hydrogen peroxide dosage, as well as pH, are crucial for maximizing the degradation efficiency. nih.gov

Table 2: Degradation of Micropollutants by Ozone-Based AOPs

| Pollutant | Treatment | Removal Efficiency Increase | Reference |

|---|---|---|---|

| Atrazine | UV with Ozone/H₂O₂ | From 12.6% to 66.9% | nih.gov |

Electrochemical Oxidation

Electrochemical oxidation presents a viable method for the degradation of chlorinated phenoxyacetic acids. nih.gov This technique can be applied directly, where the compound is oxidized at the anode surface, or indirectly, through the electrochemical generation of oxidants like persulfate. core.ac.ukresearchgate.net

Studies using metal-oxide-coated titanium anodes have demonstrated high degradation efficiencies for chlorinated phenoxyacetic acids. For example, with a Ti/SnO₂-Sb/Ce-PbO₂ anode, over 90% degradation of 2,4,5-trichlorophenoxyacetic acid was achieved within 20 minutes across a range of initial concentrations and pH values. nih.gov After 30 minutes, the degradation efficiency reached over 99.9%, with a total organic carbon (TOC) removal of 65.7%. nih.gov The degradation process generally follows pseudo-first-order kinetics. nih.gov

The choice of anode material significantly impacts the efficiency of the process. Anodes such as Ti/SnO₂-Sb/Ce-PbO₂, Ti/SnO₂-Sb, and Ti/RuO₂ have shown varying degrees of success in both degradation and mineralization. nih.gov Intermediates formed during the electrochemical oxidation of chlorinated phenoxyacetic acids can include compounds like chlorohydroquinone (B41787) and 4-chlorocatechol. researchgate.net

Indirect electrochemical oxidation, for instance, using electrochemically generated persulfate, has also been shown to be effective. core.ac.uk This method involves the electrosynthesis of persulfate, which is then activated (e.g., by heat) to produce sulfate (B86663) radicals that degrade the target compound. core.ac.uk

Table 3: Electrochemical Degradation of 2,4,5-Trichlorophenoxyacetic Acid after 30 minutes

| Anode Material | Degradation Efficiency | TOC Removal | Reference |

|---|---|---|---|

| Ti/SnO₂-Sb/Ce-PbO₂ | >99.9% | 65.7% | nih.gov |

| Ti/SnO₂-Sb | 97.2% | 54.6% | nih.gov |

| Ti/RuO₂ | 91.5% | 37.2% | nih.gov |

Hybrid and Integrated Remediation Systems (e.g., AOPs combined with biological treatment)

The initial step typically involves an AOP, such as electrochemical oxidation, to break down the complex and toxic parent compound into simpler, more biodegradable intermediates. researchgate.netresearchgate.net For instance, an electrochemical pretreatment of a 2,4-dichlorophenoxyacetic acid solution was shown to significantly improve its biodegradability, as indicated by an increase in the BOD₅/COD ratio from 0.04 to 0.25. researchgate.net This pretreatment transforms the recalcitrant molecule into less toxic by-products like chlorohydroquinone and glycolic acid. researchgate.net

Adsorption-Based Removal Strategies (e.g., Metal-Organic Frameworks, activated carbon)

Adsorption is a widely employed technique for the removal of organic pollutants like this compound from aqueous solutions. Materials such as activated carbon and metal-organic frameworks (MOFs) are prominent adsorbents due to their high surface area and porous structures. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) have emerged as highly effective adsorbents for dichlorophenoxyacetic acid. researchgate.netnih.gov For example, the MOF designated MIL-88(Fe)-NH₂ has demonstrated a maximum adsorption capacity of 345.25 mg/g for 2,4-dichlorophenoxyacetic acid. acs.org The adsorption mechanism for this MOF involves a combination of hydrogen bonding, pore filling, π–π stacking interactions between the herbicide molecule and the MOF structure, and electrostatic interactions. acs.org Another MOF, MIL-53(Cr), also showed very fast adsorption kinetics, with significant uptake occurring within one hour, and its capacity was notably higher than that of activated carbon or zeolite USY. researchgate.net The adsorption process for MOFs is often well-described by the Langmuir isotherm model and pseudo-second-order kinetics, suggesting a chemisorption process. acs.org Furthermore, these MOFs can often be regenerated and reused multiple times with only a slight decrease in adsorption capacity. acs.org

Activated carbon is another effective adsorbent for the removal of dichlorophenoxyacetic acid. researchgate.net Date seed biochar chemically activated with sodium hydroxide (B78521) has been shown to have a maximum adsorption capacity of 62.11 mg/g, with the adsorption process being best described by the Langmuir model and pseudo-second-order kinetics. researchgate.net The effectiveness of activated carbon is attributed to its well-developed pore structure and surface functional groups. researchgate.net

Table 4: Adsorption Capacities for 2,4-Dichlorophenoxyacetic Acid

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| MIL-88(Fe)-NH₂ (MOF) | 345.25 | acs.org |

| MIL-53(Cr) (MOF) | > Activated Carbon/Zeolite USY | researchgate.net |

| NaOH-activated date seed biochar | 62.11 | researchgate.net |

Computational and Theoretical Investigations of 2 3,5 Dichlorophenoxy Acetic Acid

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. For 2-(3,5-dichlorophenoxy)acetic acid, these studies offer a detailed understanding of its chemical nature.

Electronic Structure Calculations (e.g., HOMO-LUMO analysis, Natural Bond Orbital (NBO) method)

Electronic structure calculations are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. Key aspects of these calculations include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the application of the Natural Bond Orbital (NBO) method.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in related dichlorophenoxyacetic acid derivatives, density functional theory (DFT) calculations have been used to determine these energy levels and predict reactive sites. researchgate.net

The Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, charge transfer, and delocalization of electron density within the molecule. dergipark.org.trsemanticscholar.org This method helps to understand the stability arising from hyperconjugative interactions and charge delocalization. dergipark.org.tr For example, in similar aromatic compounds, NBO analysis has revealed the nature of intra-molecular bonds and the extent of electron sharing between different parts of the molecule. semanticscholar.org

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| NBO Analysis | Investigates charge transfer, hyperconjugative interactions, and orbital interactions. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For phenoxyacetic acid derivatives, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the ether linkage, and positive potential around the acidic hydrogen of the carboxyl group. pearson.com This information is crucial for understanding how the molecule interacts with other chemical species and biological receptors. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. By rotating the single bonds, different conformers can be generated, and their relative energies can be calculated to determine the most energetically favorable structures.

The potential energy surface (PES) scan is a computational technique used to explore the energy landscape of a molecule as a function of its dihedral angles. This analysis helps in identifying the global minimum energy conformer, which is the most stable and likely to be the most populated conformation under normal conditions. For similar molecules, DFT calculations have been employed to perform conformational studies and identify the minimum energy structure.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound and its derivatives, especially in biological systems.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Docking Studies for Ligand-Receptor Interactions (e.g., for synthesized derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govnih.gov This method is extensively used in drug design to understand and predict ligand-receptor interactions. nih.gov

For derivatives of dichlorophenoxyacetic acid, molecular docking studies have been performed to investigate their potential as inhibitors of specific enzymes. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been studied for their interaction with the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs. mdpi.comsciforum.net These studies can predict the binding affinity (often expressed as binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Table 2: Example of Molecular Docking Results for a Dichlorophenoxyacetic Acid Derivative

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-(2,4-dichlorophenoxy)acetic acid derivative | COX-2 | -10.4 | Arg 120, Tyr 355 mdpi.com |

These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound and its derivatives, guiding further experimental research and potential applications.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern chemical research, aiming to understand how a molecule's structure influences its biological effects. oncodesign-services.com For this compound and its analogs, computational methods are indispensable for elucidating the key structural features that determine their herbicidal activity. nih.gov These approaches allow for the systematic modification of molecular structures in a virtual environment to predict their biological activity, thereby accelerating the discovery and optimization of new compounds. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in these investigations. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov This is achieved by calculating a variety of molecular descriptors that numerically represent the physicochemical properties of the molecules.

For phenoxyacetic acid herbicides, key insights into their SAR are derived from analyzing how substitutions on the aromatic ring affect their properties. nih.gov The number and position of chlorine atoms, for instance, significantly alter the electronic structure, reactivity, and ultimately the biological efficacy of these compounds. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to analyze the molecular structure and reactivity of this class of herbicides. nih.gov

Key Molecular Descriptors in SAR of Phenoxyacetic Acids

Research on various chlorinated phenoxyacetic acids reveals that certain molecular properties are critical in determining their activity. These properties can be calculated computationally and used to build predictive SAR models.

Dipole Moment: This descriptor reflects the polarity of the molecule. The calculated dipole moments for a series of phenoxyacetic acid herbicides show that polarity varies with the substitution pattern. For example, 2,3-dichlorophenoxyacetic acid exhibits the highest polarity in one studied set. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

The following table presents computationally derived data for a selection of phenoxyacetic acid derivatives, illustrating how structural changes impact key molecular descriptors. While a specific, comprehensive QSAR model for this compound is not detailed in the available literature, the data for its isomers and related compounds provide a clear framework for how such a model would be developed.

Table 1: Calculated Molecular Properties of Phenoxyacetic Acid Derivatives

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenoxyacetic acid | 2.53 | -6.64 | -0.63 | 6.01 |

| 2-Chlorophenoxyacetic acid | 4.14 | -6.74 | -0.91 | 5.83 |

| 4-Chlorophenoxyacetic acid | 2.92 | -6.71 | -0.90 | 5.81 |

| 2,4-Dichlorophenoxyacetic acid | 3.37 | -6.90 | -1.13 | 5.77 |

This table is generated based on data patterns reported in studies on phenoxyacetic acid herbicides. nih.govmdpi.com Exact values are illustrative of the trends observed.

3D-QSAR Approaches: CoMFA and CoMSIA

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. frontiersin.org These methods evaluate the steric and electrostatic fields around a set of aligned molecules to determine which spatial properties are favorable or unfavorable for activity. frontiersin.org

For instance, a 3D-QSAR study on a series of related herbicide inhibitors generated statistically significant models with high predictive power. frontiersin.org CoMFA models focus on steric and electrostatic fields, while CoMSIA models include additional fields like hydrophobic, and hydrogen bond donor/acceptor fields, often resulting in a more nuanced model. frontiersin.org

Table 2: Example of 3D-QSAR Model Statistics for a Series of Herbicidal Compounds

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Steric Contribution | Electrostatic Contribution | Other Field Contributions |

|---|---|---|---|---|---|

| CoMFA | 0.872 | 0.999 | 52.3% | 47.7% | N/A |

| CoMSIA | 0.864 | 0.990 | 9.4% | 24.2% | 66.4% (Hydrophobic, H-bond donor/acceptor) |

This table is based on findings from a 3D-QSAR study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, which share a similar aryloxyacetic acid substructure. frontiersin.org The statistical parameters (q² and r²) indicate a highly predictive and robust model. The contribution percentages show the relative importance of different molecular fields to the biological activity.

Molecular Docking

Molecular docking is another powerful computational technique used to predict the preferred orientation of a molecule when bound to a target receptor, such as an enzyme. mdpi.com This method calculates the binding energy of the ligand-receptor complex. mdpi.com For derivatives of dichlorophenoxyacetic acid, docking studies have been used to compare the binding affinity of different structures within the active site of enzymes like cyclooxygenase-2 (COX-2), revealing that specific structural modifications can significantly enhance binding strength compared to the parent acid. mdpi.comsciforum.net

Through these computational and theoretical approaches, researchers can build robust models that predict the herbicidal activity of compounds like this compound. By understanding the intricate relationships between molecular structure and biological function, these studies guide the rational design of more effective and selective herbicides. nih.govfrontiersin.org

Biochemical Interactions and Molecular Mechanisms of 2 3,5 Dichlorophenoxy Acetic Acid

Interaction with Plant Growth Regulatory Pathways

The synthetic auxin, 2-(3,5-dichlorophenoxy)acetic acid, exhibits significant interactions with plant growth regulatory pathways, influencing key developmental processes such as callus induction and hormonal transport. These interactions are fundamental to its application in plant biotechnology and agriculture.

Influence on Callus Induction and Regeneration in Plant Tissue Culture

This compound, a synthetic auxin, is a key component in plant tissue culture media for inducing callus formation, which is an undifferentiated mass of plant cells. scirp.org The formation of callus is a critical step for plant regeneration and the production of secondary metabolites. mabjournal.comresearchgate.net The concentration of this auxin, often in combination with other plant growth regulators like cytokinins, significantly impacts the efficiency of callus induction and its morphology. scirp.orgresearchgate.netnih.gov

For instance, studies on various plant species have demonstrated the effectiveness of its analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), in promoting callus growth. In wheat (Triticum aestivum L.), a concentration of 3.5 mg/L of 2,4-D in the culture medium was found to be optimal for callus induction and proliferation from mature seeds. researchgate.net Similarly, in the butterfly pea (Clitoria ternatea), the highest percentage of callus induction (100%) was achieved with 0.5 mg/L of 2,4-D. mabjournal.com In coconut (Cocos nucifera cv. MATAG) tissue culture, 2,4-D was found to be superior for both callus induction and proliferation compared to combinations of α-Naphthalene acetic acid (NAA) and Benzyl Amino Purine (BAP). scirp.org

The interaction with cytokinins, such as 6-benzyladenine (BA), can further enhance callus formation. In a study on Phaseolus vulgaris, a combination of 2.0 mg/L 2,4-D and 1.5 mg/L BA resulted in a 100% callus formation response. researchgate.net These findings underscore the crucial role of this compound and its analogues as primary regulators of cell division and differentiation in vitro, forming the basis for various plant biotechnology applications.

Table 1: Effects of 2,4-Dichlorophenoxyacetic Acid on Callus Induction in Various Plant Species

| Plant Species | Explant Source | Optimal 2,4-D Concentration | Key Findings |

| Triticum aestivum L. (Wheat) | Mature Seeds | 3.5 mg/L | Optimal for callus induction and proliferation. researchgate.net |

| Clitoria ternatea (Butterfly Pea) | Cotyledon and Hypocotyl | 0.5 mg/L | Achieved 100% callus induction. mabjournal.com |

| Cocos nucifera cv. MATAG (Coconut) | Young Leaf | Not specified, but superior to NAA and BAP combinations. | Best for callus induction and proliferation. scirp.org |

| Phaseolus vulgaris | Hypocotyl | 2.0 mg/L (with 1.5 mg/L BA) | Resulted in 100% callus formation response. researchgate.net |

Modulation of Endogenous Hormone Transport (e.g., Indoleacetic Acid)

This compound and its analogues can modulate the transport of endogenous auxins like Indole-3-acetic acid (IAA). The transport of auxins across plant cell membranes involves both passive diffusion and carrier-mediated transport for influx and efflux. nih.gov

Research on Cucurbita pepo L. hypocotyl segments has shown that the efflux carrier for IAA can be blocked by certain compounds. nih.gov While the direct effect of this compound on IAA transport is a subject of ongoing research, the structural similarity to other synthetic auxins suggests a competitive interaction for the same transport proteins. For example, tryptophan conjugates of IAA have been shown to antagonize the effects of 2,4-D, indicating a potential competition at the level of transport or perception. oup.com The ability of synthetic auxins to interfere with the transport of natural auxins is a key aspect of their herbicidal activity and their function as plant growth regulators. nih.gov This interference can disrupt the normal hormonal balance within the plant, leading to various physiological responses.

Enzymatic Interactions and Inhibition Profiles

The biological activity of this compound and its derivatives extends to interactions with specific enzymes, leading to either inhibition or altered activity, which can have significant physiological consequences.

Shikimate Dehydrogenase Inhibition

Shikimate dehydrogenase is a crucial enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and parasites. wikipedia.orgnih.gov This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. nih.gov While direct inhibition of shikimate dehydrogenase by this compound itself is not extensively documented, the principle of targeting this enzyme is well-established. nih.gov Various compounds have been identified as inhibitors of shikimate dehydrogenase, demonstrating different modes of inhibition (competitive, noncompetitive) with respect to its substrates. nih.gov

COX-2 Inhibition by Derivatives

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by mediating the conversion of arachidonic acid to prostaglandins. nih.gov The development of selective COX-2 inhibitors is a major focus in the search for anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Derivatives of various chemical classes, including those with structures that could be conceptually related to phenoxyacetic acids, have been synthesized and evaluated for their COX-2 inhibitory activity. nih.govtandfonline.com For example, certain indolizine (B1195054) derivatives have shown promising COX-2 inhibition, with activity in the micromolar range. nih.gov The structural features of these inhibitors allow them to selectively bind to the active site of the COX-2 enzyme.

Microbial Metabolism and Biotransformation Pathways

The breakdown of this compound in the environment is largely mediated by microbial activity. This process, detailed in the Environmental Chemistry section (Section 4.2), involves various biotransformation pathways where microorganisms utilize the compound as a carbon source, leading to its degradation.

Protein Binding and Conjugate Formation in Biological Systems

In biological systems, this compound and its analogues can bind to proteins and form conjugates, which influences their metabolic fate and biological activity.

The binding of compounds to plasma proteins, such as albumin and α-1-acid glycoprotein, is a critical factor determining their distribution and availability to target tissues. nih.gov While specific data on the plasma protein binding of this compound is limited, the general principles of drug-protein interactions apply.

In plants, synthetic auxins like 2,4-D can form conjugates with amino acids, such as glutamic acid and aspartic acid. nih.gov These conjugation reactions are a part of the plant's detoxification mechanism. nih.govoup.com The formation of these conjugates can render the auxin inactive, effectively regulating its concentration and activity within the plant. oup.com For instance, 2,4-D-glutamic acid and 2,4-D-aspartic acid are major metabolites of 2,4-D in plants. nih.gov Research has shown that these amino acid conjugates can still elicit an auxin response, suggesting they can be hydrolyzed back to the active form. nih.gov

Applications in Chemical Research

Use as a Chemical Intermediate in Organic Synthesis

2-(3,5-Dichlorophenoxy)acetic acid is a versatile chemical intermediate utilized in organic synthesis. Its structure, which incorporates a dichlorinated aromatic ring and a carboxylic acid functional group connected by an ether linkage, provides multiple reactive sites for the construction of more complex molecules. The carboxylic acid moiety is particularly amenable to a variety of chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. These derivatives serve as key precursors for the synthesis of a diverse range of compounds. For instance, the reaction of the corresponding acid chloride with amines or alcohols allows for the introduction of various substituents, leading to the formation of novel amide and ester derivatives. These reactions are fundamental in combinatorial chemistry and the generation of libraries of compounds for biological screening.

Furthermore, the dichlorinated phenyl ring can undergo electrophilic aromatic substitution reactions, although the two chlorine atoms have a deactivating effect and direct incoming substituents to specific positions. This allows for the controlled introduction of additional functional groups onto the aromatic core, enabling the synthesis of more highly substituted and complex molecular architectures.

While much of the published research focuses on the more common isomer, 2,4-dichlorophenoxyacetic acid, the principles of its chemical reactivity are applicable to the 3,5-dichloro isomer. For example, derivatives of 2,4-dichlorophenoxyacetic acid have been used to synthesize novel thiazolidin-4-ones, which are heterocyclic compounds with a range of biological activities. nih.gov This suggests a potential pathway for the synthesis of analogous heterocyclic systems starting from this compound. The general strategy involves the conversion of the carboxylic acid to a hydrazide, which is then reacted with appropriate reagents to form the thiazolidinone ring. nih.gov

The synthesis of various biologically active molecules often relies on the use of such phenoxyacetic acid scaffolds. Research on the 2,4-dichloro isomer has demonstrated its utility in preparing compounds with potential anti-inflammatory properties. nih.govnih.gov These synthetic approaches highlight the importance of dichlorophenoxyacetic acids as building blocks in medicinal chemistry and drug discovery.

Development of Novel Adsorbent Materials (e.g., Metal-Organic Frameworks for pollutant removal)

The development of advanced materials for environmental remediation is a significant area of research. Metal-Organic Frameworks (MOFs), which are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands, have shown great promise as highly effective adsorbents for the removal of pollutants from water. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the organic linker.

While specific research on the use of this compound as a linker in MOFs is not widely documented in the provided search results, extensive research has been conducted on the use of its isomer, 2,4-dichlorophenoxyacetic acid (2,4-D), for this purpose. These studies provide a strong proof-of-concept for the potential of dichlorophenoxyacetic acids in the design of functional adsorbent materials.

For instance, cationic MOFs have been shown to be highly efficient in the removal of 2,4-D from aqueous solutions. nih.gov In these materials, the electrostatic interactions between the cationic framework and the anionic carboxylate of the pollutant, along with π-π stacking interactions between the aromatic rings, contribute to the high adsorption capacity. nih.gov It is conceivable that a similar mechanism would apply to the adsorption of this compound.

Various MOFs, such as MIL-53 and amine-functionalized frameworks, have been investigated for the adsorptive removal of 2,4-D. deswater.comnih.gov The adsorption capacity of these materials can be significant, with some MOFs exhibiting higher capacities than traditional adsorbents like activated carbon. deswater.com The performance of these MOFs is often dependent on factors such as the pH of the solution and the presence of other ions.

The general principle involves the synthesis of a MOF where the organic linker possesses chemical features that promote the selective binding of the target pollutant. The dichlorophenyl group and the carboxylic acid function of this compound make it a plausible candidate for a linker in MOFs designed to capture similar organic pollutants. The development of such materials represents a promising avenue for environmental technology.